molecular formula C12H19NO B13562817 4-(Phenethylamino)butan-2-ol

4-(Phenethylamino)butan-2-ol

Cat. No.: B13562817
M. Wt: 193.28 g/mol
InChI Key: ASJZXXHHEBKJGE-UHFFFAOYSA-N
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Description

4-(Phenethylamino)butan-2-ol is an organic compound that belongs to the class of amino alcohols It features a phenethylamine moiety attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Phenethylamino)butan-2-ol can be synthesized through several methods. One common approach involves the reaction of phenethylamine with butanone in the presence of a reducing agent. The reaction typically proceeds under mild conditions, often using a catalyst to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and biocatalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Phenethylamino)butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(Phenethylamino)butan-2-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The hydroxyl and amino groups play a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Phenethylamino)butan-2-ol is unique due to the combination of the phenethylamine and butanol structures, which imparts distinct chemical and biological properties. This dual functionality allows for diverse applications in various fields .

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

4-(2-phenylethylamino)butan-2-ol

InChI

InChI=1S/C12H19NO/c1-11(14)7-9-13-10-8-12-5-3-2-4-6-12/h2-6,11,13-14H,7-10H2,1H3

InChI Key

ASJZXXHHEBKJGE-UHFFFAOYSA-N

Canonical SMILES

CC(CCNCCC1=CC=CC=C1)O

Origin of Product

United States

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